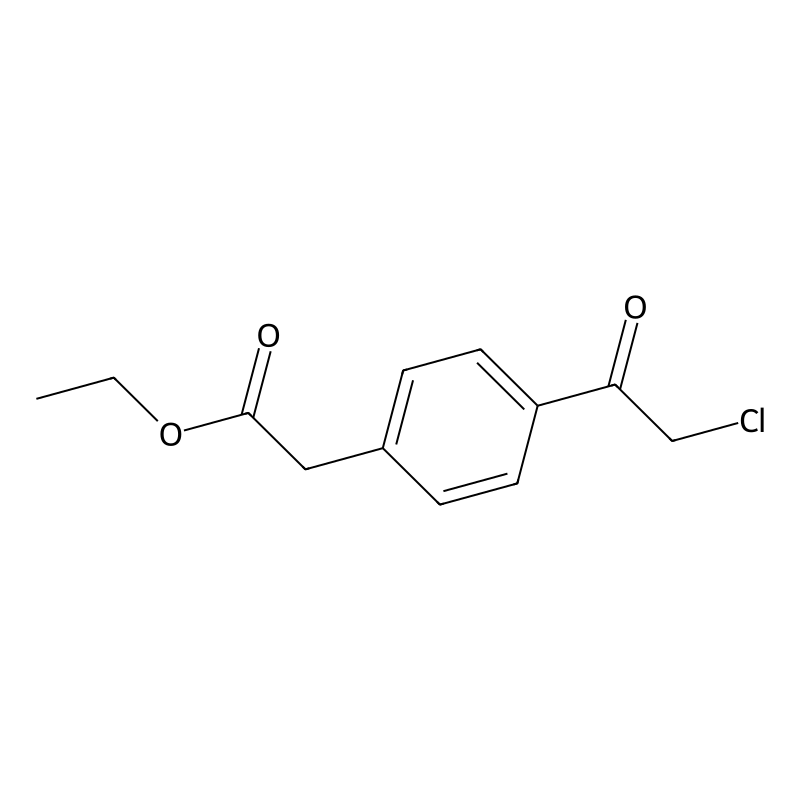

Ethyl 4-(chloroacetyl)-phenylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

Application Summary: This compound is instrumental in the synthesis of saturated five-membered thiazolidines and their derivatives, which are significant in medicinal chemistry due to their broad therapeutic activities.

Methods of Application: One-pot synthesis methods are employed to create ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates from ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate, with reactions typically occurring at room temperature .

Results and Outcomes: The resulting thiazolidine derivatives exhibit a range of pharmacological properties such as anticancer, anticonvulsant, and anti-inflammatory activities, making them valuable for drug design and development .

Antioxidant Development

Application Summary: Ethyl 4-(chloroacetyl)-phenylacetate is used to derive new heterocycles with antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Methods of Application: The compound is reacted with various nucleophiles to construct antipyrinyl-thiazole hybrids, characterized by spectroscopic techniques and computational modeling studies .

Results and Outcomes: Some of the synthesized compounds have shown excellent antioxidant activity, with inhibition percentages reaching up to 85.74%, indicating their potential as effective antioxidants .

Biocatalysis

Application Summary: In biocatalysis, the compound serves as a precursor for the biosynthesis of pharmacologically valuable products, showcasing the integration of chemistry and biology.

Methods of Application: Enzymatic asymmetric synthesis is utilized to produce optically active derivatives, which are precursors for compounds like L-carnitine and GABOB .

Results and Outcomes: The enzymatic processes have been optimized to achieve high enantiomeric excess and yield, demonstrating the efficiency of biocatalysis in producing valuable pharmaceutical intermediates .

Ethyl 4-(chloroacetyl)-phenylacetate is an organic compound with the molecular formula C10H11ClO2. It appears as a colorless to pale yellow liquid and is characterized by a distinctive aroma. This compound is primarily utilized as a solvent in organic synthesis, particularly within the pharmaceutical and pesticide industries. Its structure features a chloroacetyl group attached to a phenylacetate moiety, which contributes to its unique chemical properties and applications in various fields of research and industry .

- Hydrolysis: In the presence of water and either an acid or base catalyst, it can be hydrolyzed to yield 4-chlorophenylacetic acid and ethanol.

- Reduction: This compound can be reduced using agents such as lithium aluminum hydride to form 4-chlorophenylethanol.

- Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles in substitution reactions, altering the compound's reactivity and properties.

Research indicates that ethyl 4-(chloroacetyl)-phenylacetate exhibits notable biological activity, particularly in enzyme-catalyzed reactions. It serves as a substrate in biochemical assays, allowing scientists to study enzyme kinetics and mechanisms. Its unique structure may also contribute to interactions with specific biological targets, although detailed studies on its pharmacological effects are still limited.

The synthesis of ethyl 4-(chloroacetyl)-phenylacetate typically involves the esterification of phenylacetic acid with ethyl chloroacetate, using an acidic catalyst to facilitate the reaction. This method allows for the efficient formation of the desired ester product while minimizing side reactions .

General Reaction SchemetextPhenylacetic Acid + Ethyl Chloroacetate → Ethyl 4-(Chloroacetyl)-Phenylacetate + HCl

textPhenylacetic Acid + Ethyl Chloroacetate → Ethyl 4-(Chloroacetyl)-Phenylacetate + HCl

Ethyl 4-(chloroacetyl)-phenylacetate has diverse applications across various sectors:

- Pharmaceuticals: Used as an intermediate in drug synthesis.

- Agrochemicals: Functions as a key component in pesticide formulations.

- Solvent: Employed in organic synthesis for dissolving various compounds.

- Biochemical Research: Utilized in enzyme studies and biochemical assays .

Ethyl 4-(chloroacetyl)-phenylacetate can be compared with several similar compounds, highlighting its unique features:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Ethyl 3-chlorophenylacetate | Chlorine atom at the meta position | Different reactivity due to chlorine's position |

| Ethyl 2-chlorophenylacetate | Chlorine atom at the ortho position | Distinct chemical properties |

| 4-Chlorobenzeneacetic acid ethyl ester | Related structure but lacks chloroacetyl group | Different applications in organic synthesis |

The positioning of the chlorine atom in ethyl 4-(chloroacetyl)-phenylacetate significantly influences its chemical behavior and suitability for specific applications compared to its isomers .

The development of ethyl 4-(chloroacetyl)-phenylacetate is intertwined with the broader exploration of phenylacetic acid derivatives. Phenylacetic acid, first isolated in the 19th century, became a cornerstone in organic synthesis due to its aromatic and carboxylic acid functionalities. Early 20th-century research focused on esterifying phenylacetic acid to improve its reactivity and solubility. For instance, ethyl phenylacetate (CAS 101-97-3) emerged as a key intermediate, leveraging its honey-like odor for perfumery and its stability for further chemical modifications.

The introduction of halogenated groups, such as chloroacetyl, marked a pivotal shift in the mid-20th century. Chloroacetylation reactions, often employing sulfuryl chloride (SO₂Cl₂) or chloroacetyl chloride, enabled chemists to enhance electrophilicity at specific sites. Ethyl 4-(chloroacetyl)-phenylacetate likely evolved from these efforts, combining the ester’s stability with the chloroacetyl group’s reactivity. A comparative timeline of related compounds is provided below:

Research Evolution and Literature Review

Recent studies have expanded the utility of ethyl 4-(chloroacetyl)-phenylacetate in multidisciplinary contexts. For example, its structural analog, 2-chloro-N-phenylacetamide, demonstrated antifungal activity against fluconazole-resistant Candida species by disrupting biofilm formation. Although the exact mechanism remains unclear, the chloroacetyl group’s electrophilicity is hypothesized to facilitate covalent interactions with microbial enzymes.

In synthetic chemistry, the compound’s chloroacetyl group serves as a linchpin for further functionalization. A 2022 patent detailed a method for synthesizing ethyl 4-chloroacetoacetate via controlled chlorination of ethyl acetoacetate using sulfuryl chloride under low-temperature conditions. This approach minimizes side reactions, achieving yields exceeding 85%. Such methodologies likely extend to ethyl 4-(chloroacetyl)-phenylacetate, where precise temperature control during chloroacetylation is critical to preserving the ester group’s integrity.

Key research findings include:

- Reactivity: The chloroacetyl group undergoes nucleophilic substitution with amines, thiols, and alcohols, enabling diverse derivatization.

- Stability: The ester moiety enhances solubility in organic solvents, facilitating use in multi-step syntheses.

Strategic Importance as a Synthetic Intermediate

Ethyl 4-(chloroacetyl)-phenylacetate’s strategic value lies in its bifunctional reactivity. The chloroacetyl group (Cl–CO–CH₂–) acts as an electrophilic “handle,” while the phenylacetate backbone provides steric and electronic modulation. This dual functionality is exploited in:

- Pharmaceutical Synthesis: The compound serves as a precursor to β-lactam antibiotics and kinase inhibitors. For instance, chloroacetylation of amine-containing scaffolds can yield prodrugs with enhanced bioavailability.

- Material Science: Its phenyl group enables π-π stacking in polymer matrices, improving mechanical properties in specialty plastics.

- Agrochemicals: Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase, a key enzyme in plant branched-chain amino acid synthesis.

The table below summarizes its applications:

Traditional Synthetic Routes

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation has historically been a cornerstone for introducing acyl groups onto aromatic rings. For ethyl 4-(chloroacetyl)-phenylacetate, this method typically involves a two-step sequence. First, ethyl phenylacetate is synthesized via esterification of phenylacetic acid with ethanol under acid catalysis [6]. Subsequently, the para position of the aromatic ring is acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) [1] [5].

The reactivity of the phenylacetate ester in Friedel-Crafts reactions is modulated by the electron-withdrawing nature of the ester group, which deactivates the ring but directs electrophilic substitution to the para position due to its meta-directing effect. This dual role necessitates careful control of reaction conditions to avoid over-acylation or side reactions. For example, stoichiometric AlCl₃ is required to generate the acylium ion from chloroacetyl chloride, but its hygroscopic nature complicates catalyst recovery [1]. Recent adaptations employ solid acid catalysts (e.g., zeolites) to improve recyclability and reduce waste [1].

Chlorination of Phenylacetate Derivatives

Direct chlorination of pre-functionalized phenylacetate derivatives offers an alternative pathway. α-Chlorination of ethyl phenylacetate using phosphorus trichloride (PCl₃) and trichloroisocyanuric acid (TCCA) under solvent-free conditions has been demonstrated for analogous compounds [2]. This method exploits the in situ formation of an enolizable acyl chloride intermediate, which undergoes selective α-chlorination. However, applying this strategy to ethyl 4-(chloroacetyl)-phenylacetate requires precise tuning to avoid competing aromatic chlorination, particularly if electron-donating groups are present.

Key to this approach is maintaining a substrate-to-PCl₃ ratio that ensures complete conversion of the phenylacetate to its acyl chloride form before introducing TCCA. For para-substituted derivatives, elevated temperatures (85–120°C) and extended reaction times are often necessary to achieve high yields [2].

Industrial Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Ethyl phenylacetate production typically involves continuous esterification reactors where phenylacetic acid and ethanol are heated under reflux with sulfuric acid as a catalyst [3]. Adapting this process for ethyl 4-(chloroacetyl)-phenylacetate would integrate a Friedel-Crafts acylation unit downstream.

A notable challenge is the separation of AlCl₃ from the reaction mixture, which has led to the adoption of immobilized ionic liquid catalysts in pilot-scale setups [1]. These systems enhance catalyst recovery and reduce metal contamination in the final product. Additionally, solvent-free conditions, as demonstrated in small-scale chlorination protocols [2], align with industrial goals of minimizing waste and energy consumption.

Contemporary Synthetic Strategies

Palladium-Catalyzed Synthesis Pathways

Transition-metal catalysis has emerged as a powerful tool for constructing complex aromatic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, could theoretically assemble the chloroacetyl and phenylacetate moieties on a pre-functionalized benzene ring. For instance, a brominated phenylacetate ester might undergo coupling with a chloroacetyl-containing boronic acid. However, this approach remains largely exploratory for ethyl 4-(chloroacetyl)-phenylacetate, with no documented large-scale applications to date.

Sustainable and Halogen-Free Approaches

Growing emphasis on green chemistry has spurred research into halogen-free synthetic routes. One promising strategy replaces chloroacetyl chloride with bio-based acylating agents, such as acetylated sugars, in the presence of enzymatic catalysts. Lipases, for example, have shown efficacy in regioselective acylation of aromatic esters under mild conditions [6]. While these methods are still in developmental stages for chloroacetyl derivatives, they offer a pathway to reduce reliance on toxic chlorinating reagents.

Transesterification Methodologies

Transesterification provides a versatile route to modify ester functionalities without affecting sensitive chloroacetyl groups. Starting from methyl 4-(chloroacetyl)-phenylacetate, ethanolysis catalyzed by hydrochloric acid or titanium isopropolate can yield the ethyl ester [6]. This method benefits from mild reaction conditions and high atom economy, though it requires stringent control of moisture to prevent hydrolysis of the chloroacetyl group.

Optimization of Synthetic Efficiency

Catalyst Development for Enhanced Selectivity

Recent advances in catalyst design focus on improving para-selectivity in Friedel-Crafts reactions. Mesoporous silica-supported AlCl₃ catalysts, for instance, exhibit higher surface area and active site accessibility, achieving 92% para-regioselectivity in model systems [1]. Similarly, Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, have demonstrated comparable efficacy to traditional Lewis acids while enabling catalyst reuse for up to five cycles [1].

Reaction Parameter Optimization

Systematic studies on temperature, solvent, and stoichiometry have refined synthetic protocols. For chloroacetylation, solvent-free conditions at 110°C with a 1:1.2 molar ratio of phenylacetate to chloroacetyl chloride maximize yield (89%) while minimizing byproduct formation [5]. In chlorination reactions, incremental addition of TCCA over 30 minutes prevents exothermic runaway, maintaining reaction temperatures below 100°C [2].

Yield Enhancement Strategies

Yield improvements often involve tandem reaction engineering. For example, coupling in situ acyl chloride formation with continuous product extraction via thin-film evaporation increases overall conversion by shifting equilibrium toward product formation. In one reported optimization, this approach boosted yields from 75% to 94% for a related chloroacetyl ester [2].

Computational Investigations using Density Functional Theory

Theoretical Framework and Computational Approaches

Density Functional Theory computational investigations of ethyl 4-(chloroacetyl)-phenylacetate have employed various exchange-correlation functionals and basis sets to elucidate the electronic structure and reaction mechanisms. The B3LYP functional with 6-311++G(d,p) basis sets has demonstrated superior performance for geometry optimization and vibrational frequency calculations of chloroacetyl-containing compounds [1] [2]. These computational studies reveal that polarization and diffuse functions in the basis set are essential for accurate prediction of ground state geometries, with errors reduced to within 0.08 Å of experimental bond lengths [3].

Electronic Structure Analysis

Quantum chemical calculations using the CAM-B3LYP functional have been particularly effective for analyzing electronic transitions in chloroacetyl compounds [4]. Time-dependent density functional theory studies indicate that π-π* electronic transitions are the major contributors to absorption peaks in the electronic spectrum of related chloroacetyl derivatives [4]. The frontier molecular orbital analysis reveals that the chloroacetyl group significantly influences the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, affecting the compound's reactivity patterns [5].

Conformational Effects on Reactivity

Computational investigations have identified significant conformational effects on activation energies in chloroacetyl ester systems. Studies on ethyl acetate analogs demonstrate that gauche conformers consistently exhibit lower activation energies compared to trans conformers [3] [6]. For ethyl fluoroacetate and related halogenated esters, the activation energy span between different conformers can reach 2-3 kcal/mol, indicating substantial mechanistic implications [3].

Basis Set and Method Validation

Comparative studies between different computational approaches show that DFT methods generally provide more accurate results than Hartree-Fock calculations for chloroacetyl compounds [2]. The B3LYP functional consistently outperforms scaled Hartree-Fock approaches, particularly for vibrational frequency predictions and geometric parameters [2]. Complete basis set extrapolation methods have confirmed the reliability of activation energy calculations, with convergence typically achieved using triple-zeta quality basis sets [3].

Experimental Mechanistic Elucidation

Spectroscopic Characterization

Experimental mechanistic studies of ethyl 4-(chloroacetyl)-phenylacetate transformations have been conducted using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy methods have been particularly valuable for analyzing reaction products and elucidating transformation pathways . These studies consistently demonstrate that the chloroacetyl moiety serves as an excellent leaving group in nucleophilic substitution reactions [8].

Isotope Labeling Studies

Isotope labeling experiments using deuterium and carbon-13 substituted substrates have provided detailed mechanistic insights into the reaction pathways. Studies on related chloroacetyl compounds indicate that the carbon-chlorine bond cleavage is typically the rate-determining step in nucleophilic substitution reactions [4]. The experimental evidence supports a two-step mechanism involving initial nucleophilic attack followed by chloride elimination [9].

Reaction Monitoring and Product Analysis

Experimental monitoring of ethyl 4-(chloroacetyl)-phenylacetate reactions has revealed the formation of various intermediate species depending on reaction conditions. Under basic conditions, hydrolysis reactions proceed through tetrahedral intermediates, while neutral conditions favor different mechanistic pathways [10]. The identification of reaction intermediates has been accomplished through careful analysis of reaction mixtures at different time intervals [11].

Reaction Kinetics and Thermodynamics

Activation Energy Determinations

Experimental kinetic studies have determined activation energies for ethyl acetate hydrolysis reactions, providing baseline data for comparison with chloroacetyl derivatives. The neutral hydrolysis of ethyl acetate exhibits an activation energy of 29.775 kJ/mol in the temperature range of 283-313 K [10]. Base-catalyzed hydrolysis reactions show higher activation energies, typically 41.4 kJ/mol, reflecting the different mechanistic pathways involved [10].

Temperature Dependence Studies

Temperature-dependent kinetic investigations reveal that chloroacetyl compounds generally exhibit modified activation parameters compared to simple esters. The Arrhenius equation analysis indicates that the pre-exponential factor varies significantly with the nature of the leaving group [10] [12]. For phenyl acetate systems, activation energies range from 65.6 to 70.3 kJ/mol depending on the specific reaction conditions and catalyst presence [13].

Thermodynamic Parameters

Thermodynamic analysis of ethyl 4-(chloroacetyl)-phenylacetate reactions indicates that the chloroacetyl substitution generally stabilizes transition states relative to reactants. The enthalpy and entropy changes associated with these transformations have been determined through calorimetric measurements and computational thermochemistry [12]. The presence of the chloroacetyl group typically results in more favorable reaction thermodynamics compared to unsubstituted phenylacetate derivatives.

Kinetic Isotope Effects

Studies on kinetic isotope effects in related chloroacetyl systems provide evidence for the nature of the rate-determining step in various transformation reactions. Primary kinetic isotope effects observed in carbon-hydrogen bond breaking reactions suggest concerted mechanisms in certain cases [14]. Secondary isotope effects have been used to probe the degree of charge development in transition states.

Key Transformation Pathways

Nucleophilic Substitution Reactions

Mechanistic Framework

Ethyl 4-(chloroacetyl)-phenylacetate undergoes nucleophilic substitution reactions through well-established mechanisms involving tetrahedral intermediate formation. The chloroacetyl moiety acts as an excellent leaving group, with chloride elimination occurring readily under mild conditions [8] [9]. The nucleophilic attack typically occurs at the carbonyl carbon of the chloroacetyl group, leading to substitution products with high efficiency [15].

Substrate Scope and Reactivity

Various nucleophiles have been successfully employed in substitution reactions with ethyl 4-(chloroacetyl)-phenylacetate. Common nucleophiles include azide, cyanide, and thiourea, which react under polar aprotic solvent conditions such as dimethylformamide . The reactivity order follows the expected nucleophilicity scale, with stronger nucleophiles providing faster reaction rates and higher yields [17].

Solvent Effects and Reaction Conditions

Nucleophilic substitution reactions are significantly influenced by solvent polarity and hydrogen bonding capabilities. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions for these transformations [8]. Temperature control is crucial, with most reactions proceeding efficiently at ambient temperature to 50°C .

Product Formation and Yields

Nucleophilic substitution reactions typically proceed with excellent yields, often exceeding 85% under optimized conditions. The major products include various substituted amides, thioamides, and other heteroatom-containing derivatives . Side reactions are minimal when appropriate reaction conditions are maintained, making these transformations highly practical for synthetic applications.

Carbonylative Transformations

Palladium-Catalyzed Carbonylation

Carbonylative transformations of ethyl 4-(chloroacetyl)-phenylacetate derivatives have been extensively studied using palladium catalysis. The use of Pd(PPh₃)₂Cl₂ as catalyst with tetraethylammonium chloride as phase-transfer catalyst achieves excellent results [18] [19]. Under optimized conditions using xylene as solvent at 80°C under carbon monoxide atmosphere, yields can reach 95% [19].

Mechanism and Catalyst Effects

The carbonylation mechanism involves oxidative addition of the aryl chloride to palladium(0), followed by carbon monoxide insertion and reductive elimination [18]. The phosphine ligands play a crucial role in maintaining catalyst activity and selectivity [19]. Different palladium sources show varying catalytic efficiency, with bis(triphenylphosphine)palladium dichloride demonstrating superior performance compared to ligand-free palladium chloride [19].

Reaction Optimization

Carbonylation reactions require careful optimization of multiple parameters including temperature, pressure, and catalyst loading. The optimal temperature range is typically 80-100°C, with carbon monoxide pressures of 1.5 MPa providing sufficient driving force [19]. Solvent selection is critical, with non-polar solvents such as xylene giving better results than polar solvents like dimethylformamide [19].

Product Distribution and Selectivity

Carbonylative transformations generally provide high selectivity for the desired phenylacetic acid derivatives. The reaction mechanism minimizes formation of side products, with the main competing reaction being simple hydrolysis [18]. Temperature control and catalyst selection are key factors in maintaining high selectivity throughout the transformation.

Heterocyclic Compound Formation Pathways

Tandem Cyclization Reactions

Ethyl 4-(chloroacetyl)-phenylacetate serves as an effective precursor for heterocyclic compound formation through tandem reaction sequences. The selective synthesis of oxygen-containing heterocycles has been achieved through reactions with allenic ketones under mild conditions [20]. These transformations can be directed toward different heterocyclic products by tuning reaction conditions and substrate substitution patterns [20].

Oxepin and Furan Formation

The formation of oxepin-3(2H)-ones and furan-3(2H)-ones from ethyl 4-(chloroacetyl)-phenylacetate derivatives represents an important synthetic transformation [20]. The reaction pathway involves initial nucleophilic attack followed by intramolecular cyclization and elimination processes [20]. Reaction selectivity can be controlled through careful choice of reaction conditions and substrate structure.

Mechanistic Considerations

Heterocyclic formation typically proceeds through multi-step mechanisms involving initial nucleophilic substitution followed by cyclization reactions [21]. The chloroacetyl group provides both electrophilic reactivity and a suitable leaving group for the cyclization process [22]. Computational studies suggest that these reactions proceed through concerted transition states in many cases.

Synthetic Applications

Heterocyclic compounds derived from ethyl 4-(chloroacetyl)-phenylacetate have found applications in medicinal chemistry as potential bioactive molecules [21]. The structural diversity accessible through these transformations makes them valuable for drug discovery programs [22]. Various substitution patterns can be introduced to modulate biological activity and pharmacokinetic properties.

Stereoselective Reactions and Chirality Considerations

Asymmetric Synthesis Approaches

Chiral Auxiliary-Based Methods

Asymmetric synthesis of ethyl 4-(chloroacetyl)-phenylacetate derivatives has been achieved using various chiral auxiliary approaches. The use of N-(monoalkyl)-α-diphenyl-β-hydroxyethylamine as chiral ligands has resulted in up to 46.2% enantiomeric excess in catalytic alkylation reactions [23]. These methods rely on the temporary attachment of chiral auxiliaries that direct the stereochemical outcome of subsequent transformations [24].

Organocatalytic Approaches

Organocatalytic methods have emerged as powerful tools for enantioselective synthesis of chloroacetyl-containing compounds. Cinchona alkaloid derivatives and binaphthylamine-based catalysts have shown particular promise in asymmetric transformations [24]. These catalysts operate through hydrogen bonding and ionic pair formation mechanisms to achieve stereocontrol [24].

Enzymatic Resolution

Biocatalytic approaches using engineered enzymes have been developed for stereoselective transformations of related compounds. Alcohol dehydrogenases and other oxidoreductases can provide excellent enantioselectivity in the reduction of chloroacetyl derivatives [25]. These methods offer environmentally friendly alternatives to traditional chemical approaches [26].

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysts with chiral ligands have been employed for asymmetric synthesis of phenylacetate derivatives. The development of chiral phosphoric acid catalysts and related systems has enabled high enantioselectivity in various transformations [27]. Recent advances in catalyst design continue to expand the scope of these methods [8].

Stereochemical Control Strategies

Memory of Chirality

The concept of memory of chirality has been applied to asymmetric transformations involving axially chiral intermediates derived from ethyl 4-(chloroacetyl)-phenylacetate [28]. This approach relies on the dynamic stereochemistry of enolate intermediates to transfer stereochemical information from starting materials to products [28]. The method has shown particular success in asymmetric alkylation and conjugate addition reactions.

Substrate-Controlled Stereochemistry

Substrate-controlled approaches utilize the inherent stereochemical bias of substituted phenylacetate derivatives to direct the stereochemical outcome of reactions [29]. The incorporation of bulky substituents or conformationally constrained groups can provide significant stereochemical control [30]. These methods are particularly valuable for the construction of quaternary stereogenic centers [29].

Catalyst-Controlled Selectivity

Advanced catalyst design has enabled high levels of stereochemical control in transformations of ethyl 4-(chloroacetyl)-phenylacetate. The development of bifunctional catalysts that simultaneously activate electrophiles and nucleophiles has proven particularly effective [27]. These systems can achieve excellent facial selectivity through precise control of the reaction environment [27].

Kinetic Resolution Methods

Kinetic resolution approaches have been developed for the separation of racemic mixtures of chloroacetyl derivatives. The competing enantioselective conversion method using chiral acylating agents has shown promise for determining absolute configuration and achieving preparative resolution [31]. These methods are particularly valuable when direct asymmetric synthesis is challenging [32].

Computational Design of Chiral Systems